molecular formula C12H21NO5 B6206616 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid CAS No. 1498717-02-4

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid

Cat. No.: B6206616
CAS No.: 1498717-02-4
M. Wt: 259.30 g/mol
InChI Key: KPKYXJKQRFZCFD-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid is a chemical compound characterized by the presence of an oxepane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxepane ring. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The oxepane ring can be synthesized through various cyclization reactions, often involving the use of appropriate starting materials and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as Boc protection, ring formation, and purification through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions . The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid is unique due to its oxepane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring systems. This uniqueness makes it valuable in specific applications where the oxepane ring’s characteristics are advantageous.

Properties

CAS No.

1498717-02-4

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxepane-4-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(9(14)15)5-4-7-17-8-6-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

KPKYXJKQRFZCFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCOCC1)C(=O)O

Purity

95

Origin of Product

United States

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